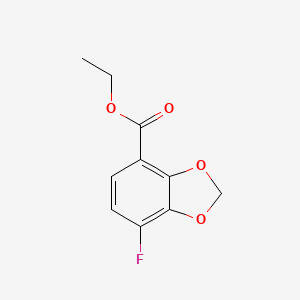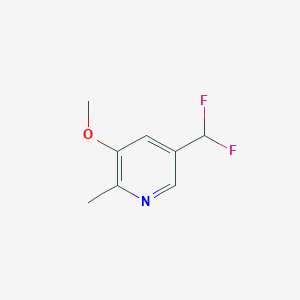
Ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is a fluorinated aromatic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound features a fluorine atom at the 7-position of the benzo[d][1,3]dioxole ring system, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-fluorobenzo[d][1,3]dioxole-4-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is performed in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions.
Purification: The crude product is purified through distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Ethyl 4-Fluorobenzo[d][1,3]dioxole-7-carboxylate: Similar structure but with the fluorine atom at a different position.
Ethyl Benzo[d][1,3]dioxole-4-carboxylate: Lacks the fluorine atom.
Uniqueness: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Propiedades
Fórmula molecular |
C10H9FO4 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C10H9FO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3 |
Clave InChI |
FNCQHXJMONDFNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(=C(C=C1)F)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)








![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)

